Unparalleled Binding Affinity: Carazolol vs. Propranolol and Pindolol
Carazolol demonstrates picomolar affinity for β-adrenoceptors, significantly exceeding that of standard comparator antagonists. In radioligand binding studies, Carazolol binds to rat cortical β-receptors with a dissociation constant (Kd) of 0.15 nM. This is approximately 4-fold higher affinity than the classic radioligand (-)-[³H]dihydroalprenolol (³H-DHA), and when accounting for the use of a racemic mixture, it is estimated to be 8-10 times more potent than ³H-DHA [1]. Further, Carazolol exhibits Ki values of 0.09 nM for β1 and 0.03 nM for β2 adrenoceptors . In contrast, the widely used non-selective β-blocker propranolol has a Ki of ~1.3 nM [2], and pindolol has a Ki of ~2.6 nM at β2-adrenoceptors [3].
| Evidence Dimension | Receptor Binding Affinity (Ki or Kd) |
|---|---|
| Target Compound Data | Kd = 0.15 nM; Ki(β1) = 0.09 nM; Ki(β2) = 0.03 nM |
| Comparator Or Baseline | Propranolol: Ki(β2) ≈ 1.3 nM; Pindolol: Ki(β2) ≈ 2.6 nM; DHA: Kd ≈ 0.6 nM |
| Quantified Difference | 8-10x higher affinity vs. DHA; ~14-43x higher affinity vs. propranolol; ~87x higher affinity vs. pindolol |
| Conditions | Rat cerebral cortical membranes (Kd) [1]; Recombinant human receptors (Ki) [REFS-2, REFS-3, REFS-4] |
Why This Matters
This extreme affinity allows for the use of significantly lower concentrations in functional assays, minimizing off-target effects and enabling the detection of low-abundance receptor populations.
- [1] Innis RB, et al. Carazolol, an extremely potent β-adrenergic blocker: Binding to β-receptors in brain membranes. Life Sci. 1979;24(24):2255-64. View Source
- [2] Sponer G, et al. Pharmacological profile of carvedilol, a compound with beta-blocking and vasodilating properties. J Cardiovasc Pharmacol. 1987;10 Suppl 11:S42-8. View Source
- [3] Hoffmann C, et al. Comparative pharmacology of human beta-adrenergic receptor subtypes--characterization of stably transfected receptors in CHO cells. Naunyn Schmiedebergs Arch Pharmacol. 2004;369(2):151-9. View Source
